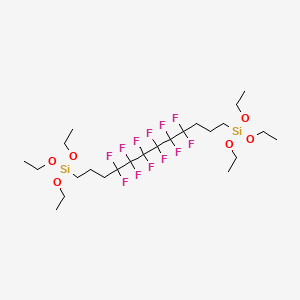![molecular formula C21H36BN3O4 B12071079 4-{2-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-ethyl}-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B12071079.png)
4-{2-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-ethyl}-piperidine-1-carboxylic acid tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine-1-carboxylate: is a chemical compound with the following structure:
C19H32BN3O4
It consists of a piperidine ring, a pyrazole ring, and a boron-containing dioxaborolane moiety. Let’s explore its preparation methods, chemical reactions, applications, mechanism of action, and comparisons with similar compounds.
Preparation Methods
The synthesis of this compound involves connecting various functional groups. Here are some synthetic routes:
Suzuki-Miyaura Coupling Reaction:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Biology and Medicine:
Mechanism of Action
- The exact mechanism of action is context-dependent and would require further research. its boron-containing moiety likely plays a crucial role in its reactivity and biological interactions.
Comparison with Similar Compounds
Similar Compounds:
Remember that this compound’s unique structure and reactivity make it an intriguing subject for scientific exploration
Properties
Molecular Formula |
C21H36BN3O4 |
|---|---|
Molecular Weight |
405.3 g/mol |
IUPAC Name |
tert-butyl 4-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]ethyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C21H36BN3O4/c1-19(2,3)27-18(26)24-11-8-16(9-12-24)10-13-25-15-17(14-23-25)22-28-20(4,5)21(6,7)29-22/h14-16H,8-13H2,1-7H3 |
InChI Key |
GSUGHJPYSONHEF-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CCC3CCN(CC3)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(((1H-Benzo[d]imidazol-2-yl)methyl)(methyl)amino)acetic acid hydrochloride](/img/structure/B12071003.png)













